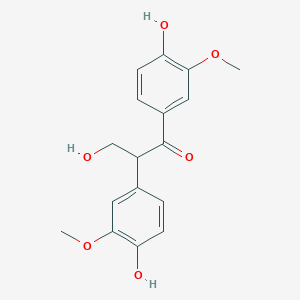

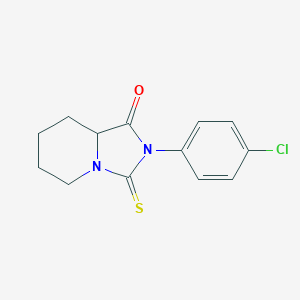

![molecular formula C19H29N3O3 B186906 ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 88461-90-9](/img/structure/B186906.png)

ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, also known as EDMI, is a fluorescent dye that is widely used in scientific research for labeling biomolecules and imaging cells. EDMI is a derivative of the popular fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), and possesses similar properties that make it an attractive tool for biological studies.

Mecanismo De Acción

The mechanism of action of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its ability to interact with biomolecules and to undergo fluorescence resonance energy transfer (FRET) with nearby fluorophores. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is excited by light at a wavelength of 488 nm and emits fluorescence at a wavelength of 670 nm. The fluorescence emission of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is sensitive to changes in its microenvironment, such as pH, temperature, and ionic strength, which makes it a useful tool for monitoring biological processes.

Efectos Bioquímicos Y Fisiológicos

Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a relatively non-toxic fluorescent dye that has minimal effects on the biochemical and physiological properties of cells. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have minimal effects on cell viability, proliferation, and differentiation, and its fluorescence properties are stable over a wide range of pH and temperature conditions. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has also been shown to be compatible with a variety of imaging techniques, including confocal microscopy, fluorescence lifetime imaging microscopy (FLIM), and fluorescence correlation spectroscopy (FCS).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in lab experiments include its high sensitivity, selectivity, and stability, as well as its compatibility with a variety of imaging techniques. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is also relatively easy to synthesize and purify, which makes it a cost-effective tool for labeling biomolecules. However, the limitations of using ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate include its relatively low quantum yield, which may limit its detection sensitivity in some applications, as well as its potential for photobleaching and phototoxicity under certain imaging conditions.

Direcciones Futuras

There are several future directions for the use of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in scientific research, including the development of new ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate derivatives with improved fluorescence properties and the application of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in new imaging techniques. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has also shown promise as a tool for studying protein-protein interactions and for monitoring the activity of enzymes in living cells. Further research is needed to fully understand the potential of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in these applications and to optimize its performance in various experimental settings.

Métodos De Síntesis

The synthesis of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves several steps, starting from the reaction of 1H-indole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reacted with ethyl 4,6-dichloro-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate to form the desired ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate product. The synthesis of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a multistep process that requires careful handling of reagents and purification of intermediates.

Aplicaciones Científicas De Investigación

Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is widely used in scientific research as a fluorescent probe for labeling biomolecules and imaging cells. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has been used to label proteins, lipids, and nucleic acids, and its fluorescence properties have been exploited to study the localization, trafficking, and dynamics of these molecules in living cells. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has also been used to study the interactions between biomolecules and to monitor enzymatic activities.

Propiedades

Número CAS |

88461-90-9 |

|---|---|

Nombre del producto |

ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate |

Fórmula molecular |

C19H29N3O3 |

Peso molecular |

347.5 g/mol |

Nombre IUPAC |

ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethylindole-3-carboxylate |

InChI |

InChI=1S/C19H29N3O3/c1-8-25-19(24)16-12(2)22(7)15-9-13(10-20(3)4)18(23)14(17(15)16)11-21(5)6/h9,23H,8,10-11H2,1-7H3 |

Clave InChI |

VYZXMUOOBVQICC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(C2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C)C |

SMILES canónico |

CCOC(=O)C1=C(N(C2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

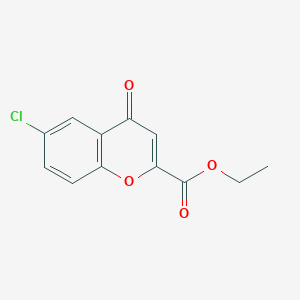

![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)

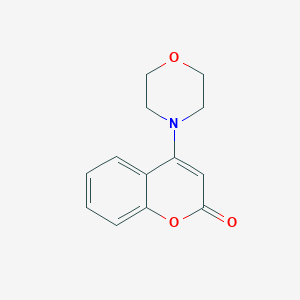

![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)

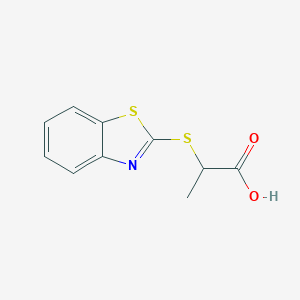

![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)

![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)